(+)-Fenproporex, the dextrorotatory enantiomer of fenproporex, is a phenethylamine derivative primarily utilized in research contexts requiring a stereospecifically defined central nervous system stimulant.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQF1fccyrcw3HIY7uBMpXfpbgKvk-N46f5spgHJU1e16DIso_aRYtyJTz2pzPHDBLO6OyJ2rCQW1JhIujXEt30cajxqO2LJvs75BEuLSKIOyXznQb0XLJc5T3PfSMbG87J0Dccbw)] As a member of the amphetamine class, its primary mechanism involves modulating neurotransmitter activity to produce anorectic and locomotor effects.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFozkr4MJ7mB9gpvXVhwr6TVzyQKPtv8VZ2OGzg8-R47flQP7OlKkJ8-ZARH291zMNPD98ksTqmxLlsIFO6rqCW9pAWHIP3iYAW43IydkNxSO3rFv3dCTzmxFl6iAp8lcY6nHY%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHx4iAjx6NBvhiw8WVTms_r8KI4yKszOCV0OTchDo8NYmPrKalvX31STuSIR2ff_rdyBPjIMiV53yfwEFGkX4MQbHCALgQAw7NaRQF0QjgdY-QgsRlah3rCz1VpWU1-qrpfxjDe)] Unlike its racemic mixture, the use of the enantiomerically pure (+)-form provides researchers with a tool to investigate stereoselective metabolic pathways and receptor interactions, as it is known to be metabolized in vivo to amphetamine.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEsicUUlphNUhgOz3e0XQkzhwnkvGVbFyOv0JC-nnVRmYdArvfKTZcobhljLtBd5GkZ9Y0qojLNnRbbZjO-fuRGrHzeyJ908Tkc8r_1NCzpoJEHWFfCxbXl_22DUk9m_W334EbgrBZaONGJAxygK5Zow5JI3uW0AjOpMBIwAwQFQEmtjZOiJIwqOw%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZLAUS8hrkO_AerwkNJEML-yplGZ3FvMx6R-BEGNeW3c5M5NKwgSNU0BaxNHDhBEdUBGHUOGwIlYgqZoC5DmbcfREh5BA769rklSZLEZtlSqN_I-i8K21Mo0iRfdvS4nFDQPY%3D)] This metabolic conversion is a critical procurement consideration for researchers in neuropharmacology and metabolism studies who require a well-defined precursor for amphetamine generation in biological systems.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGxDo_VFw1EmMZ3n82QljagNILpDX08KaWKqX_l6eF3IofLyUY1bAdY7wSs1lo1SVKX_CcV0EVJnO-PjXtpVj-r9VD41BQtZLPnG1Isn7Q4dJI5QtMlJSz5k2sLDOH0AcZgKocQ)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQETZN4n4DxZyx3-9MR7dSGMu7tc8WZTF88tZjjD_M1NY_SGNUvspqUkpL7Ut97_DBVnM2sGdBn1oB1O-aYiw7YowT4BjWcrts4AOaePZ4MaiJBUi6nX43aqMJjeKTmJMk_Bwj6r)]
Substituting (+)-Fenproporex with its racemic mixture (dl-fenproporex) or the (-)-enantiomer is inadvisable for research requiring precise and reproducible outcomes. The biological activity of phenethylamines is highly dependent on stereochemistry, with different enantiomers often exhibiting distinct pharmacological and metabolic profiles. Using the racemic form introduces a second, potentially confounding variable in the (-)-enantiomer, which may have different binding affinities, metabolic rates, or downstream effects. In vivo studies have shown that the metabolism of fenproporex enantiomers can be stereoselective.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBPAH1rJ4NWSwADHRi3jtwz8NhqxmyaFLFAVTJfj44zgzVZAg7xZC6sSlQeb4EKCrLzcIaMzb_isQ34MSAnGEki98tkKdlQ4nnarAuPF0RiHgyduFcBXnhfWnnlOfpKmke8b3E)] This means that using a racemic mixture will not produce a 1:1 ratio of amphetamine enantiomers, complicating the interpretation of results. For studies focused on the specific effects of (+)-amphetamine generation or the dextrorotatory parent compound's activity, the enantiomeric purity of (+)-Fenproporex is a non-negotiable prerequisite for data integrity.
As a precursor, fenproporex is extensively metabolized to amphetamine. Following a single oral dose of racemic fenproporex, peak amphetamine concentrations in urine were observed between 6-20 hours post-administration, reaching levels of 1200 to 2100 ng/mL.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyQaduqE3qauwzwZAhnCxCo1Rt7-Ptqtv3KPAf-96PDvrnt5-9uygGaGA0xxD7nr_fWdxoNU3F-kHl0-PBav_prGEWkbHZVRyfWVp1Z0sNs8mFc4EUQJi2nOJzi1cmStMMggU4-e8-6bmIW3uccGf8aTaXNnQzVScPYR1Q4UusCfI%3D)] This predictable in-vivo conversion makes fenproporex a suitable tool for studies requiring the controlled generation of amphetamine within a biological system, bypassing the need for direct administration of amphetamine itself.
| Evidence Dimension | Peak Metabolite Concentration (Amphetamine in Urine) |
| Target Compound Data | 1200 to 2100 ng/mL after a single dose of fenproporex |
| Comparator Or Baseline | Direct administration of amphetamine would yield different pharmacokinetic profiles. |
| Quantified Difference | Not a direct comparison, but demonstrates significant and quantifiable conversion. |
| Conditions | Human volunteers following a single oral dose of fenproporex.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyQaduqE3qauwzwZAhnCxCo1Rt7-Ptqtv3KPAf-96PDvrnt5-9uygGaGA0xxD7nr_fWdxoNU3F-kHl0-PBav_prGEWkbHZVRyfWVp1Z0sNs8mFc4EUQJi2nOJzi1cmStMMggU4-e8-6bmIW3uccGf8aTaXNnQzVScPYR1Q4UusCfI%3D)] |
For researchers studying the metabolic activation of pro-drugs or the effects of endogenously produced amphetamine, using fenproporex provides a controlled and quantifiable method of amphetamine delivery.
In vitro studies using human liver microsomes have demonstrated a slight preference for the metabolism of the S(+)-enantiomer of fenproporex.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBPAH1rJ4NWSwADHRi3jtwz8NhqxmyaFLFAVTJfj44zgzVZAg7xZC6sSlQeb4EKCrLzcIaMzb_isQ34MSAnGEki98tkKdlQ4nnarAuPF0RiHgyduFcBXnhfWnnlOfpKmke8b3E)] This indicates that the rate of conversion to amphetamine is not identical for both enantiomers. This stereoselective metabolism is a critical factor, as it implies that using the racemic mixture would lead to a non-racemic mixture of amphetamine metabolites, potentially confounding experimental results.
| Evidence Dimension | Metabolic Preference |
| Target Compound Data | Slight preference for metabolism of the S(+)-enantiomer |
| Comparator Or Baseline | R(-)-enantiomer |
| Quantified Difference | Qualitative but significant preference noted. |
| Conditions | In vitro studies with human liver microsomes and recombinant CYPs (CYP1A2, CYP2B6, CYP3A4, CYP2D6).[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBPAH1rJ4NWSwADHRi3jtwz8NhqxmyaFLFAVTJfj44zgzVZAg7xZC6sSlQeb4EKCrLzcIaMzb_isQ34MSAnGEki98tkKdlQ4nnarAuPF0RiHgyduFcBXnhfWnnlOfpKmke8b3E)] |
Procuring the enantiomerically pure (+)-Fenproporex ensures that the observed effects are attributable to a single, defined metabolic pathway, eliminating the variable of stereoselective metabolism inherent in the racemic mixture.
In comparative studies with methamphetamine, fenproporex demonstrated a significant increase in motor activity in rats. After acute treatment in female rats, fenproporex (10 mg/kg) induced a mean motor activity count of 1177, compared to 817 for methamphetamine (2.5 mg/kg).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFozkr4MJ7mB9gpvXVhwr6TVzyQKPtv8VZ2OGzg8-R47flQP7OlKkJ8-ZARH291zMNPD98ksTqmxLlsIFO6rqCW9pAWHIP3iYAW43IydkNxSO3rFv3dCTzmxFl6iAp8lcY6nHY%3D)] During chronic treatment in female rats, the effect was even more pronounced, with fenproporex producing a mean count of 1511 versus 623 for methamphetamine.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFozkr4MJ7mB9gpvXVhwr6TVzyQKPtv8VZ2OGzg8-R47flQP7OlKkJ8-ZARH291zMNPD98ksTqmxLlsIFO6rqCW9pAWHIP3iYAW43IydkNxSO3rFv3dCTzmxFl6iAp8lcY6nHY%3D)] This suggests a distinct behavioral profile for fenproporex, even though it metabolizes to amphetamine.
| Evidence Dimension | Motor Activity (Counts) |
| Target Compound Data | Acute: 1177 +/- 282; Chronic: 1511 +/- 573 (Female rats, 10 mg/kg) |
| Comparator Or Baseline | Methamphetamine: Acute: 817 +/- 350; Chronic: 623 +/- 274 (Female rats, 2.5 mg/kg) |
| Quantified Difference | Fenproporex induced ~44% more acute and ~142% more chronic motor activity than methamphetamine in female rats at the doses tested. |
| Conditions | Acute and chronic (60 days) intraperitoneal administration in Wistar rats.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFozkr4MJ7mB9gpvXVhwr6TVzyQKPtv8VZ2OGzg8-R47flQP7OlKkJ8-ZARH291zMNPD98ksTqmxLlsIFO6rqCW9pAWHIP3iYAW43IydkNxSO3rFv3dCTzmxFl6iAp8lcY6nHY%3D)] |
For researchers investigating CNS stimulant effects, choosing fenproporex over a more common substitute like methamphetamine allows for the study of a compound with a potentially different potency and temporal profile of locomotor activation.
Due to its known stereoselective N-dealkylation, (+)-Fenproporex serves as an ideal substrate for studies on the activity of cytochrome P450 isoforms, such as CYP2D6, CYP1A2, CYP2B6, and CYP3A4.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGBPAH1rJ4NWSwADHRi3jtwz8NhqxmyaFLFAVTJfj44zgzVZAg7xZC6sSlQeb4EKCrLzcIaMzb_isQ34MSAnGEki98tkKdlQ4nnarAuPF0RiHgyduFcBXnhfWnnlOfpKmke8b3E)] Researchers can use this compound to probe the enantiomeric preferences of these enzymes and how genetic polymorphisms might affect drug metabolism.
For neuropharmacological or toxicological studies requiring a gradual, metabolically controlled release of amphetamine in a biological system, (+)-Fenproporex is a more suitable choice than direct amphetamine administration. This pro-drug approach allows for the study of metabolic activation and can produce a different pharmacokinetic and pharmacodynamic profile compared to administering the active metabolite directly.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFZLAUS8hrkO_AerwkNJEML-yplGZ3FvMx6R-BEGNeW3c5M5NKwgSNU0BaxNHDhBEdUBGHUOGwIlYgqZoC5DmbcfREh5BA769rklSZLEZtlSqN_I-i8K21Mo0iRfdvS4nFDQPY%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGyQaduqE3qauwzwZAhnCxCo1Rt7-Ptqtv3KPAf-96PDvrnt5-9uygGaGA0xxD7nr_fWdxoNU3F-kHl0-PBav_prGEWkbHZVRyfWVp1Z0sNs8mFc4EUQJi2nOJzi1cmStMMggU4-e8-6bmIW3uccGf8aTaXNnQzVScPYR1Q4UusCfI%3D)]
The distinct locomotor activity profile of fenproporex compared to other amphetamines like methamphetamine makes it a valuable tool for comparative behavioral pharmacology.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFozkr4MJ7mB9gpvXVhwr6TVzyQKPtv8VZ2OGzg8-R47flQP7OlKkJ8-ZARH291zMNPD98ksTqmxLlsIFO6rqCW9pAWHIP3iYAW43IydkNxSO3rFv3dCTzmxFl6iAp8lcY6nHY%3D)] Researchers can use (+)-Fenproporex to dissect the specific behavioral effects of the parent compound versus its primary metabolite, and to explore the nuances of dopaminergic system activation.